Orthosteric mGluR2 Agonist with Defined Nanomolar Potency (EC50 82 nM)
mGluR2 agonist 1 (hydrochloride) exhibits an EC50 of 82 nM for activation of human mGluR2 receptors in functional cAMP assays. In comparison, the prototypical Group II orthosteric agonist LY354740 demonstrates an EC50 of 5.1 nM at human mGluR2, representing approximately 16-fold higher potency [1]. The positive allosteric modulator JNJ-42153605 exhibits an EC50 of 17 nM in potentiation assays, representing a distinct mechanistic class that requires the presence of endogenous glutamate for activity [2]. This intermediate potency profile positions mGluR2 agonist 1 as a tool compound suitable for applications where supraphysiological receptor activation associated with ultra-high-potency agonists (e.g., LY379268 with EC50 2.69 nM) may be undesirable, such as in chronic dosing paradigms or studies investigating receptor desensitization kinetics [3].
| Evidence Dimension | Functional potency at human mGluR2 |
|---|---|
| Target Compound Data | EC50 = 82 nM |
| Comparator Or Baseline | LY354740: EC50 = 5.1 nM; LY379268: EC50 = 2.69 nM; JNJ-42153605 (PAM): EC50 = 17 nM |
| Quantified Difference | Target is 16-fold less potent than LY354740; 30-fold less potent than LY379268; 4.8-fold less potent than JNJ-42153605 PAM |
| Conditions | Human mGluR2 expressed in recombinant cell lines; cAMP accumulation assay |
Why This Matters
Potency differences directly impact receptor occupancy at given doses, influencing whether a compound is suited for acute vs. chronic dosing paradigms or for teasing apart receptor reserve phenomena.
- [1] Schoepp DD, et al. LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors. Neuropharmacology. 1997;36(1):1-11. View Source
- [2] Lavreysen H, et al. Pharmacological characterization of JNJ-42153605, a novel positive allosteric modulator of the mGlu2 receptor. Journal of Pharmacology and Experimental Therapeutics. 2015;353(3):482-491. View Source
- [3] Monn JA, et al. Journal of Medicinal Chemistry. 1999;42(6):1027-1040. View Source
